hACC2-IN-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hACC2-IN-1 involves multiple steps, including the preparation of intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
hACC2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
hACC2-IN-1 is primarily used in scientific research for its potential in obesity studies. It inhibits acetyl coenzyme A carboxylase 2, which plays a crucial role in fatty acid metabolism. This inhibition can lead to reduced fat synthesis and increased fat oxidation, making it a valuable tool in obesity research .
Mechanism of Action
hACC2-IN-1 exerts its effects by inhibiting acetyl coenzyme A carboxylase 2 (ACC2). ACC2 is an enzyme that converts acetyl coenzyme A to malonyl coenzyme A, a key step in fatty acid synthesis. By inhibiting ACC2, this compound reduces the production of malonyl coenzyme A, thereby decreasing fatty acid synthesis and promoting fat oxidation .
Comparison with Similar Compounds
Similar Compounds
CP-640186: Another ACC2 inhibitor with similar properties.
TOFA: An inhibitor of acetyl coenzyme A carboxylase 1 (ACC1) and ACC2.
Soraphen A: A natural product that inhibits ACC1 and ACC2.
Uniqueness
hACC2-IN-1 is unique due to its high specificity and potency for ACC2 inhibition, with an IC50 value of 2.5 μM. This makes it particularly effective for research focused on fatty acid metabolism and obesity .
Properties
IUPAC Name |
tert-butyl N-[[4-[(naphthalen-2-ylsulfonylamino)methyl]cyclohexyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-23(2,3)29-22(26)24-15-17-8-10-18(11-9-17)16-25-30(27,28)21-13-12-19-6-4-5-7-20(19)14-21/h4-7,12-14,17-18,25H,8-11,15-16H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTLNAWWXKBSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116376 |
Source
|
Record name | 1,1-Dimethylethyl N-[[trans-4-[[(2-naphthalenylsulfonyl)amino]methyl]cyclohexyl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192323-14-1 |
Source
|
Record name | 1,1-Dimethylethyl N-[[trans-4-[[(2-naphthalenylsulfonyl)amino]methyl]cyclohexyl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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